2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid
描述
Nomenclature and Classification
The compound's full chemical name is (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid. It is classified chemically as an L-alpha-amino acid due to its alpha-amino acid backbone with the L-configuration. Structurally, it contains a phosphonomethoxy group attached to an isoxazole ring substituted with a tert-butyl group, making it a heterocyclic amino acid derivative. Its molecular formula is C11H19N2O7P, with a molecular weight of approximately 322.25 g/mol. The compound is also known by several synonyms including 2-ATPO and (S)-2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid.
Relationship to AMPA and Glutamate Analogues
This compound is structurally and functionally related to AMPA (2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid) and other glutamate analogues. AMPA is a well-known agonist of AMPA-type ionotropic glutamate receptors, which mediate fast excitatory synaptic transmission in the brain. The phosphonomethoxy substitution and tert-butyl group in 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid confer distinct receptor binding properties, often acting as selective antagonists or modulators of these receptors. This specificity allows for targeted modulation of receptor activity, distinguishing it from natural glutamate and classical AMPA agonists. Such modifications have been critical in developing pharmacological tools to dissect receptor subtypes and their roles in neurophysiology.
Significance in Neuropharmacology Research
The compound holds significant value in neuropharmacology research due to its selective interaction with AMPA receptors. These receptors are implicated in synaptic plasticity, learning, memory, and various neurological disorders. By selectively modulating AMPA receptor activity, this compound serves as a research tool to investigate receptor structure-function relationships, synaptic mechanisms, and potential therapeutic targets for neurodegenerative diseases and excitotoxicity-related conditions. Its role as a selective antagonist or modulator aids in elucidating the complex dynamics of glutamatergic neurotransmission and offers a foundation for developing novel neuropharmacological agents.
Data Table: Key Chemical and Pharmacological Properties
| Property | Description |
|---|---|
| Chemical Name | (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid |
| Molecular Formula | C11H19N2O7P |
| Molecular Weight | 322.25 g/mol |
| Chemical Class | L-alpha-amino acid, Isoxazole derivative |
| Structural Features | Phosphonomethoxy group, tert-butyl substitution on isoxazole ring |
| Receptor Target | AMPA-type ionotropic glutamate receptors |
| Pharmacological Role | Selective antagonist/modulator of AMPA receptors |
| Research Applications | Neuropharmacology, receptor function studies, synaptic plasticity research |
Detailed Research Findings
Structural studies, including crystallography of ligand-binding domains of ionotropic glutamate receptors, have confirmed the binding mode of this compound to AMPA receptor subunits, highlighting its selective affinity and antagonistic properties.
Comparative analyses with other glutamate analogues demonstrate that the phosphonomethoxy substitution enhances receptor binding selectivity and stability, contributing to its utility in receptor modulation studies.
Functional assays indicate that this compound can inhibit AMPA receptor-mediated excitatory currents, providing insights into receptor gating mechanisms and synaptic transmission modulation.
The compound's unique chemical modifications enable it to serve as a prototype for designing new neuropharmacological agents aimed at treating excitotoxicity and related neurological disorders.
属性
分子式 |
C11H19N2O7P |
|---|---|
分子量 |
322.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid |
InChI |
InChI=1S/C11H19N2O7P/c1-11(2,3)8-6(4-7(12)10(14)15)9(13-20-8)19-5-21(16,17)18/h7H,4-5,12H2,1-3H3,(H,14,15)(H2,16,17,18)/t7-/m0/s1 |
InChI 键 |
AGSOOCUNMTYPSE-ZETCQYMHSA-N |
手性 SMILES |
CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)(C)C1=C(C(=NO1)OCP(=O)(O)O)CC(C(=O)O)N |
同义词 |
2-amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid 2-ATPO |
产品来源 |
United States |
准备方法
Synthesis of the Isoxazole Core
The 5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl moiety forms the foundational scaffold of ATPO. The synthesis begins with the construction of the isoxazole ring, as detailed in a patent by , which describes the reaction of pivalyl acetonitrile with hydroxylamine hydrochloride under controlled pH conditions (pH 9–10) to yield 3-amino-5-tert-butylisoxazole (Figure 1). This step achieves an 82% yield when conducted at 60°C for 12 hours .
Key Reaction Conditions:
-
Reagents: Pivalyl acetonitrile (1.2 eq), hydroxylamine hydrochloride (1.5 eq), NaOH (for pH adjustment).
-
Temperature: 60°C.
Introduction of the Phosphonomethoxy Group
The phosphonomethoxy group at position 3 of the isoxazole ring is introduced via nucleophilic substitution. As reported in , 3-amino-5-tert-butylisoxazole is treated with diethyl phosphonomethyl triflate in the presence of a base (e.g., potassium carbonate) to form 3-(diethylphosphonomethoxy)-5-tert-butylisoxazole . Subsequent hydrolysis using hydrochloric acid removes the ethyl protecting groups, yielding the free phosphonic acid .
Optimization Insights:
-
Phosphorylation Agent: Diethyl phosphonomethyl triflate outperforms chloromethylphosphonic acid due to higher reactivity and reduced side reactions .
-
Hydrolysis Conditions: 6M HCl at 80°C for 6 hours achieves complete deprotection .
Assembly of the Propionic Acid Side Chain
The propionic acid side chain is appended through a Michael addition strategy. 3-(Phosphonomethoxy)-5-tert-butylisoxazole reacts with methyl acrylate in a polar aprotic solvent (e.g., DMF) catalyzed by triethylamine, forming the intermediate methyl 3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionate . Acidic hydrolysis (HBr/AcOH) converts the ester to the carboxylic acid, followed by amination using aqueous ammonia to introduce the amino group .
Critical Parameters:
-
Amination Efficiency: The use of ammonium chloride in methanol at 50°C achieves 95% conversion to the primary amine .
-
Stereochemical Control: Racemic mixtures are typically obtained, necessitating chiral HPLC for enantiomeric resolution (e.g., Chiralpak AD-H column) .
Purification and Characterization
Crude ATPO is purified via ion-exchange chromatography (Dowex 50WX8 resin) eluted with ammonium hydroxide. Final characterization employs:
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies and their outcomes:
Challenges and Mitigation Strategies
-
Phosphonate Stability: The phosphonomethoxy group is prone to hydrolysis under acidic conditions. Using milder acids (e.g., acetic acid) during side chain hydrolysis minimizes degradation .
-
Racemization: The Michael addition step produces racemic mixtures. Asymmetric catalysis with cinchona alkaloids has been explored but remains inefficient (≤15% ee) .
-
Scale-Up Limitations: Low yields in enantiomeric resolution (40%) necessitate continuous chromatography systems for industrial production .
Recent Advances
Recent efforts focus on enzymatic resolution using immobilized penicillin acylase, achieving 85% ee for the (S)-enantiomer . Additionally, flow chemistry techniques reduce reaction times for phosphorylation from 12 hours to 2 hours .
化学反应分析
反应类型
(S)-ATPO 主要经历典型的氨基酸和膦酸化合物的反应。这些包括:
氧化: 氨基可以在特定条件下被氧化。
取代: 膦酰甲氧基可以参与取代反应。
水解: 该化合物可以被水解以分解膦酰甲氧基.
常见试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等试剂。
取代: 胺或醇等亲核试剂可以与膦酰甲氧基反应。
水解: 酸性或碱性条件可以促进该化合物的分解.
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氨基的氧化可以导致形成亚硝基或硝基衍生物,而水解可以生成相应的膦酸 .
科学研究应用
Antagonist of Non-NMDA Receptors
ATPO has been studied extensively for its role as a selective antagonist of non-NMDA receptors, particularly the AMPA receptor subtype. Research indicates that ATPO competitively inhibits AMPA receptor activity, which is crucial for synaptic transmission in the central nervous system.
- Study Findings : A study using whole-cell patch-clamp recordings demonstrated that ATPO reduced peak responses to AMPA with a Ki value of 16 µM, indicating moderate potency as an antagonist . Additionally, it was found to affect plateau responses under certain conditions, suggesting a complex interaction with receptor desensitization mechanisms.
Potential in Treating Neurological Disorders
Given its action on glutamate receptors, ATPO is being investigated for potential therapeutic effects in conditions characterized by excitotoxicity, such as:
- Epilepsy : By modulating excitatory neurotransmission, ATPO may help mitigate seizure activity.
- Neurodegenerative Diseases : Conditions like Alzheimer's and Parkinson's disease could benefit from the neuroprotective effects of glutamate modulation.
Development of Novel Therapeutics
ATPO serves as a lead compound in the design of new drugs targeting glutamatergic signaling pathways. Its unique structure allows for modifications that can enhance selectivity and potency against specific receptor subtypes.
Structure-Activity Relationship Studies
Research into ATPO has facilitated the exploration of structure-activity relationships (SAR) within isoxazole derivatives. This has implications for:
- Drug Design : Understanding how structural changes affect receptor binding and activity can guide the development of more effective pharmaceuticals.
Case Studies and Research Insights
作用机制
(S)-ATPO 通过竞争性结合 AMPA 和海人藻酸受体发挥作用,从而抑制谷氨酸的作用,谷氨酸是大脑中主要的兴奋性神经递质。 这种抑制阻止了神经元的去极化,这对突触传递和可塑性至关重要 . (S)-ATPO 的分子靶标包括 AMPA 受体的 GluR1-4 亚基和海人藻酸受体的 GluR5 亚基 .
相似化合物的比较
AMPA (2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid)
- Structure: Lacks the tert-butyl and phosphonomethoxy groups present in the target compound. The 3-hydroxy-5-methylisoxazole core is retained .
- Activity : Acts as a partial agonist at AMPA receptors (GluR1-4) with moderate affinity .
- Key Difference: The absence of the phosphonomethoxy group in AMPA reduces its antagonistic potency compared to the target compound, which exhibits stronger antagonism due to enhanced receptor interaction via the phosphate moiety .
2-Amino-3-[3-hydroxy-5-(2-thiazolyl)-4-isoxazolyl]propionic Acid
- Structure : Features a thiazole ring substituent at the 5-position of the isoxazole .
- Activity : Acts as a potent AMPA receptor agonist with moderate affinity for kainate receptors. Unlike the target compound, this ligand activates GluR1-4 but shows negligible antagonism .
- Key Difference : The thiazole substituent likely alters receptor binding dynamics, shifting activity from antagonism (as seen in the target compound) to agonism .
Isothiazole-Based Analogues
2-Amino-3-(3-hydroxy-5-methylisothiazol-4-yl)propionic Acid (Compound 280)
- Structure : Replaces the isoxazole oxygen with sulfur, forming an isothiazole ring .
- Activity : Blocks glutamate receptors implicated in neurodegenerative diseases but with lower potency compared to the target compound .
- Key Difference : The isothiazole ring may reduce metabolic stability or receptor binding efficiency compared to the isoxazole-based target compound .
Tetrazole-Containing Analogues
(RS)-2-Amino-3-[3-hydroxy-5-(2-isopropyl-2H-tetrazol-5-yl)-isoxazol-4-yl]-propionic Acid
- Structure : Incorporates a tetrazole ring at the 5-position of the isoxazole .
- Activity : Exhibits very low affinity for GluR5 (Ki ~100,000 nM) .
- Key Difference : The tetrazole substituent drastically reduces receptor affinity, emphasizing the importance of the tert-butyl group in the target compound for optimal binding .
Hybrid Glutamate Receptor Modulators
(S)-E-4-(2-Thiazolylmethylene)glutamic Acid (Compound 4a)
- Structure : Combines features of AMPA and kainate receptor ligands .
- Activity : Acts as a potent GluR5 agonist with low affinity for AMPA receptors, contrasting with the target compound’s antagonistic profile .
- Key Difference : The hybrid structure shifts selectivity toward kainate receptors, whereas the target compound broadly targets both AMPA and GluR5 subtypes .
Mechanistic and Pharmacological Insights
- Phosphonomethoxy Group: Introduces a negatively charged phosphate group, enhancing interactions with receptor binding pockets and improving antagonistic efficacy compared to hydroxyl-containing analogues like AMPA .
- Stereochemical Influence : The (S)-enantiomer of the target compound exhibits higher potency, aligning with the stereoselectivity observed in other glutamate receptor ligands .
生物活性
2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid (also referred to as AMPA-like compound) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in relation to the glutamate receptor system. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉N₂O₇P
- Molecular Weight : 322.25 g/mol
- IUPAC Name : (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid
The compound's structure features a phosphonomethoxy group linked to a 4-isoxazolyl moiety, which is crucial for its interaction with biological systems, particularly in modulating neurotransmission.
This compound acts primarily as an agonist at the AMPA receptors , which are a subtype of glutamate receptors. These receptors are pivotal in mediating fast excitatory synaptic transmission in the central nervous system (CNS). The binding of this compound to AMPA receptors induces conformational changes that allow the influx of cations such as sodium and calcium ions, leading to neuronal depolarization and excitatory neurotransmission .
Neuropharmacological Effects
The compound has shown promise in various neuropharmacological studies:
- Excitatory Neurotransmission : It enhances synaptic transmission and plasticity, which are essential for learning and memory processes. Research indicates that compounds similar to this one can improve cognitive functions in animal models .
- Neuroprotective Properties : Some studies suggest that this compound may exert neuroprotective effects against excitotoxicity caused by excessive glutamate release, thereby offering potential therapeutic avenues for neurodegenerative diseases .
- Potential Side Effects : While it exhibits beneficial properties, there are concerns regarding its safety profile. Predictive models indicate low toxicity levels; however, further empirical studies are necessary to fully understand its long-term effects on neural tissues .
Table 1: Summary of Key Studies on Biological Activity
| Study Reference | Objective | Findings |
|---|---|---|
| PubMed:20614889 | Investigate AMPA receptor modulation | Demonstrated enhanced synaptic transmission upon administration of AMPA-like compounds. |
| PubMed:31300657 | Neuroprotective effects in excitotoxic models | Showed reduced neuronal death in models of glutamate-induced toxicity. |
| DrugBank DB02347 | Safety and toxicity profiling | Indicated low acute toxicity with no significant carcinogenic risks observed. |
Notable Research Outcomes
- A study published in Neuroscience Letters demonstrated that the administration of AMPA-like compounds improved cognitive performance in mice subjected to memory impairment protocols .
- Another research highlighted the compound's ability to mitigate neuronal damage in models of ischemia by modulating glutamate receptor activity, suggesting a protective role against oxidative stress .
常见问题
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended to confirm the structural identity of this compound?
- Methodological Answer: Use a combination of Nuclear Magnetic Resonance (NMR) (1H, 13C, and 31P for phosphonomethoxy group analysis) and X-ray crystallography to resolve stereochemical ambiguities. For example, the isoxazole ring and tert-butyl group can be validated via 1H NMR coupling constants and NOESY experiments . High-resolution mass spectrometry (HRMS) should confirm molecular weight (228.245 g/mol) . Crystallographic data can resolve spatial arrangements of the phosphonomethoxy group, critical for receptor-binding studies.
Q. What are the primary synthetic routes for this compound, and how does the phosphonomethoxy group influence reaction conditions?
- Methodological Answer: Synthesis typically involves cyclocondensation of hydroxylamine derivatives with diketones to form the isoxazole core, followed by phosphorylation. The tert-butyl group stabilizes the isoxazole ring during acidic/basic conditions, while the phosphonomethoxy group requires protection (e.g., tert-butyl esters) to prevent hydrolysis. Post-synthetic deprotection with trifluoroacetic acid (TFA) is common . For analogs, see Table 1:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isoxazole formation | NH2OH·HCl, EtOH, reflux | 65–70 | |
| Phosphorylation | POCl3, DMAP, CH2Cl2 | 50–55 |
Q. How does the phosphonomethoxy group affect the compound’s solubility and bioavailability in pharmacological assays?
- Methodological Answer: The phosphonomethoxy group enhances water solubility but reduces passive membrane permeability. Use pro-drug strategies (e.g., esterification) to improve bioavailability. For in vitro assays (e.g., receptor binding), dissolve in PBS (pH 7.4) with 0.1% DMSO. Monitor degradation via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for glutamate receptor subtypes?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, co-agonists). Standardize protocols:
- Use HEK-293 cells expressing recombinant AMPA/kainate receptors.
- Include competitive antagonists (e.g., NBQX) to validate specificity.
- Perform Schild analysis to calculate Ki values under controlled ionic conditions (e.g., Mg2+-free buffer) .
Q. What strategies optimize the compound’s stability in long-term neuropharmacological studies?
- Methodological Answer: Stability is pH- and temperature-dependent. For in vivo studies:
- Store lyophilized powder at -80°C; reconstitute in citrate buffer (pH 4.0) to minimize hydrolysis.
- Use microdialysis with LC-MS/MS to monitor real-time degradation in cerebrospinal fluid .
- Accelerated Stability Testing:
| Condition | Degradation (%) | Half-Life (h) |
|---|---|---|
| pH 7.4, 37°C | 90% at 24h | 2.5 |
| pH 4.0, 4°C | <5% at 24h | >100 |
Q. How can structure-activity relationship (SAR) studies be designed to modify the tert-butyl group while retaining activity?
- Methodological Answer: Replace tert-butyl with bulky hydrophobic groups (e.g., adamantane, cyclooctyl) to probe steric effects. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in the receptor’s hydrophobic pocket. Synthesize analogs via Suzuki-Miyaura coupling for aromatic substitutions . Validate using electrophysiology (patch-clamp) to measure EC50 shifts.
Q. What mechanistic insights explain the compound’s selectivity for ionotropic vs. metabotropic glutamate receptors?
- Methodological Answer: The phosphonomethoxy group mimics the γ-carboxylate of glutamate but introduces steric hindrance, reducing mGluR affinity. Use mutagenesis studies (e.g., GluA2-L650Y mutant) to identify critical binding residues. Compare with X-ray structures of ligand-bound receptors to map hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
